molecular formula C10H7FN2 B1321227 6-Fluoroindole-3-acetonitrile CAS No. 2341-25-5

6-Fluoroindole-3-acetonitrile

Cat. No.: B1321227
CAS No.: 2341-25-5
M. Wt: 174.17 g/mol
InChI Key: PLNHDPOPGAMJAW-UHFFFAOYSA-N
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Description

6-Fluoroindole-3-acetonitrile is a fluorinated indole derivative with the molecular formula C10H7FN2.

Mechanism of Action

Target of Action

It is known that fluorinated indole derivatives can inhibit hiv-1 , act as CB2 cannabinoid receptor ligands found in the central nervous system , and prevent thrombus by acting as factor Xa inhibitors .

Mode of Action

For instance, they can inhibit HIV-1 replication and prevent thrombus formation by inhibiting factor Xa .

Biochemical Pathways

6-fluoroindole-3-acetonitrile may affect the tryptophan-dependent IAA biosynthesis pathway . This compound has been shown to inhibit IAA biosynthesis in feeding experiments in vivo, leading to significant downregulation of de novo synthesized IAA levels . This suggests that this compound could interfere with the normal functioning of this pathway, leading to altered seedling development in plants .

Pharmacokinetics

The compound’s molecular formula is c10h7fn2, and it has an average mass of 174174 Da . These properties could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of this compound’s action can vary depending on the target and the biological context. For instance, when it inhibits the tryptophan-dependent IAA biosynthesis pathway, it can cause severe developmental defects or growth retardation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as ventilation and exposure to dust or aerosols .

Biochemical Analysis

Biochemical Properties

6-Fluoroindole-3-acetonitrile plays a role in various biochemical reactions, particularly those involving indole derivatives. It interacts with enzymes such as tryptophan dioxygenase and pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators . The compound’s interactions with these enzymes can lead to the inhibition or activation of specific biochemical pathways. Additionally, this compound has been shown to interact with sodium-dependent glucose co-transporters, influencing glucose metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of selective serotonin reuptake inhibitors, impacting neurotransmitter levels and signaling in neuronal cells . In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death and inhibition of cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit tryptophan-dependent biosynthesis of indole-3-acetic acid, a plant hormone, by interacting with enzymes involved in this pathway . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, this compound can act as an inhibitor of HIV-1 attachment, demonstrating its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as anticancer and antiviral activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to indole derivatives. It interacts with enzymes such as nitrilases, which convert indole-3-acetonitrile to indole-3-acetic acid, a key plant hormone . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by sodium-dependent glucose co-transporters, influencing its localization and accumulation within cells . Understanding the transport mechanisms of this compound is essential for its effective use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindole-3-acetonitrile typically involves the fluorination of indole derivatives. One common method includes the anodic fluorination of N-acetyl-3-substituted indole derivatives in acetonitrile, followed by treatment with sodium methoxide to yield the desired product . Another method involves the nitration of indoline, which is then converted to 6-fluoroindole .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and minimizing environmental impact. These methods often involve multi-step synthesis processes that are carefully controlled to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroindole-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-Fluoroindole-3-acetonitrile is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated and brominated counterparts .

Properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNHDPOPGAMJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610495
Record name (6-Fluoro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2341-25-5
Record name 6-Fluoro-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2341-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-(1H-indol-3-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Combine KCN (50.8 g, 0.78 mol), 3-(N,N-dimethylaminomethyl)-6-fluoroindole (100 g, 0.52 mol), DMF (400 mL) and water (200 mL). Heat to reflux. Evolution of gas begins at about 70° C. Maintain the reflux for 4 hours. Cool the reaction mixture to room temperature, dilute with water and toluene and stir for 10 minutes. Decant the organic layer and wash successively with of saturated aqueous sodium bicarbonate and of 2M aqueous hydrochloric acid. Concentrate to dryness the organic layer to give 2-(6-fluoro-1H-indol-3-yl)acetonitrile.
Name
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Customer
Q & A

Q1: What is the significance of the two-step synthesis method described for 6-fluoroindole-3-acetonitrile?

A1: The research paper [] outlines a novel two-step synthesis for this compound. This method is considered advantageous due to its short synthetic route, readily available starting materials, precise substitution at the indole's third position, convenient control, low cost, and high reaction yield. These factors contribute to its suitability for industrial production of this important pharmaceutical intermediate.

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